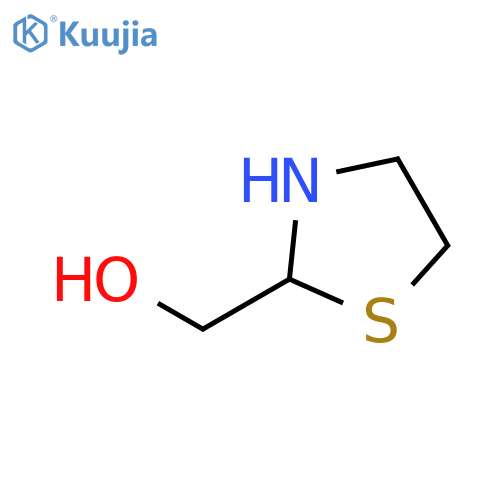Cas no 51859-63-3 (2-Thiazolidinemethanol)

2-Thiazolidinemethanol structure
商品名:2-Thiazolidinemethanol
2-Thiazolidinemethanol 化学的及び物理的性質
名前と識別子
-
- 1,3-thiazolidin-2-ylmethanol
- XA5ZGG5QUW
- DTXSID90966186
- hydroxymethyl-thiazolidine
- BRN 1209335
- EN300-6934932
- (1,3-Thiazolidin-2-yl)methanol
- 51859-63-3
- 2-(Hydroxymethyl)thiazolidine
- UNII-XA5ZGG5QUW
- Thiazolidin-2-ylmethanol
- 2-Thiazolidinemethanol
- SCHEMBL3364714
- AKOS006354667
-
- インチ: InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2
- InChIKey: ILESGDFNOHPJBX-UHFFFAOYSA-N
- ほほえんだ: C1CSC(N1)CO
計算された属性
- せいみつぶんしりょう: 119.04057
- どういたいしつりょう: 119.040485
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 59.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.159
- ふってん: 258.5°C at 760 mmHg
- フラッシュポイント: 110.1°C
- 屈折率: 1.526
- PSA: 32.26
2-Thiazolidinemethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T344260-250mg |
2-Thiazolidinemethanol |
51859-63-3 | 250mg |
$861.00 | 2023-05-17 | ||
| TRC | T344260-5mg |
2-Thiazolidinemethanol |
51859-63-3 | 5mg |
$201.00 | 2023-05-17 | ||
| Enamine | EN300-6934932-0.5g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 0.5g |
$1660.0 | 2023-05-24 | ||
| Enamine | EN300-6934932-1.0g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 1g |
$1729.0 | 2023-05-24 | ||
| Enamine | EN300-6934932-0.25g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 0.25g |
$1591.0 | 2023-05-24 | ||
| TRC | T344260-1g |
2-Thiazolidinemethanol |
51859-63-3 | 1g |
$ 3000.00 | 2023-09-05 | ||
| Enamine | EN300-6934932-10.0g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 10g |
$7435.0 | 2023-05-24 | ||
| Enamine | EN300-6934932-0.05g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 0.05g |
$1452.0 | 2023-05-24 | ||
| TRC | T344260-500mg |
2-Thiazolidinemethanol |
51859-63-3 | 500mg |
$1568.00 | 2023-05-17 | ||
| Enamine | EN300-6934932-5.0g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 5g |
$5014.0 | 2023-05-24 |
2-Thiazolidinemethanol 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
51859-63-3 (2-Thiazolidinemethanol) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量